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Get Quote

Executive Summary: The Stereochemical Advantage

(3R)-3,5-Dimethylmorpholine is not merely a structural building block; it is a conformational
control element used to enhance the selectivity and metabolic stability of small-molecule
inhibitors. Historically, morpholine rings were used to improve solubility (lowering logP).
However, the introduction of methyl groups at the 3- and 5-positions creates a "stereochemical
lock," restricting the ring's flexibility and orienting the nitrogen lone pair for precise hydrogen
bonding.

This scaffold is pivotal in the development of EZH2 inhibitors (e.g., Tazemetostat) and next-
generation PI3BK/mTOR inhibitors (e.g., PQR620), where the (3R) configuration discriminates
between homologous kinase pockets.

Chemical Identity & Stereochemical Landscape

The term "3,5-dimethylmorpholine" encompasses multiple stereoisomers with vastly different
properties. Understanding the specific geometry of the (3R) variants is critical for synthetic
planning.
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Isomer Configuration Symmetry Chirality Key Feature
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locking
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Axis the above.

Technical Note: The prompt's designation (3R)-3,5-dimethylmorpholine typically refers to the
(3R,5R)-trans isomer in asymmetric synthesis contexts, as the meso form is simply denoted as
cis. The (3R,5R) isomer is particularly valued because its

symmetry eliminates the formation of diastereomeric mixtures during coupling, provided the
reaction does not racemize the centers.

Discovery & History: From Solvent to Selectivity

Filter
The "Methyl Effect” Era (1990s - 2000s)

The discovery of (3R)-3,5-dimethylmorpholine’s utility emerged from the "Magic Methyl" effect
studies in the late 1990s. Medicinal chemists found that adding methyl groups to saturated
heterocycles could:

e Reduce Planarity: Increasing

character to improve solubility.

e Block Metabolism: Sterically hindering cytochrome P450 oxidation at the

-carbon.
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The Kinase Selectivity Breakthrough (2010s)

The definitive historical pivot occurred during the optimization of PI3K/mTOR inhibitors. Early
morpholine-based inhibitors (like molecular probes derived from PI-103) suffered from poor
isoform selectivity.

o The Experiment: Researchers at companies like AstraZeneca and PIQUR Therapeutics
substituted the unsubstituted morpholine with (3R,5R)-3,5-dimethylmorpholine.

e The Result: The steric bulk of the (3R)-methyl group clashed with the "roof" of the ATP-
binding pocket in PI3K

, While the larger mTOR pocket accommodated it. This transformed a "dirty" pan-inhibitor into
a selective therapeutic candidate.

The Epigenetic Application (Tazemetostat)

In the development of Tazemetostat (E7438), an EZH2 inhibitor, the 3,5-dimethylmorpholine
moiety was selected to optimize oral bioavailability and pharmacokinetic (PK) duration. The
scaffold prevents rapid oxidative clearance, allowing for twice-daily dosing in epithelioid
sarcoma patients.

Technical Deep Dive: Mechanism of Action

Why does the (3R)-methyl group matter?

Conformational Locking

In an unsubstituted morpholine, the ring flips rapidly between two chair conformers. In
(3R,5R)-3,5-dimethylmorpholine:

» To keep both methyl groups equatorial (low energy), the ring is locked into a single chair
conformation.

e This "pre-organizes” the molecule, reducing the entropic penalty upon binding to the protein
target.

The Vector Diagram
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The following graph illustrates the decision logic used when selecting this scaffold during Lead
Optimization.
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Figure 1: Decision logic for incorporating (3R)-3,5-dimethylmorpholine in drug design.
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Experimental Protocols
Synthesis of (3R,5R)-3,5-Dimethylmorpholine
Hydrochloride

This protocol describes the enantioselective synthesis starting from chiral pool materials (L-
Alanine derivative), ensuring high optical purity.

Reagents:

(S)-2-aminopropan-1-ol (derived from L-Alanine)

(S)-2-chloropropanoyl chloride

Lithium Aluminum Hydride (LAH)

Triethylamine (

Workflow:

e Amide Coupling:

o

Dissolve (S)-2-aminopropan-1-ol (1.0 eq) in DCM at 0°C.
o Add

(2.2 eq) followed by dropwise addition of (S)-2-chloropropanoyl chloride (1.1 eq).

o

Mechanism: Nucleophilic attack of the amine on the acyl chloride forms the amide bond.

[¢]

Result: Formation of the acyclic chloro-amide intermediate.
e Cyclization (Base-Induced):
o Treat the intermediate with Potassium tert-butoxide (

) in THF.
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o Mechanism: Intramolecular

reaction where the alkoxide displaces the alkyl chloride. This inversion at the chiral center
(if acting on the secondary carbon) or retention (if acting on primary) determines final
stereochemistry.

o Target: Formation of (3R,5R)-3,5-dimethylmorpholin-2-one (lactam).

e Reduction:

o Add the lactam slowly to a suspension of LAH (2.5 eq) in dry THF under Argon. Reflux for
4 hours.

o Safety: Quench carefully with Fieser method (
, 15%

).

o Purification: Isolate the amine as the hydrochloride salt using HCI in dioxane.
Validation:
e Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10).
e NMR:

NMR should show a simplified spectrum due to

symmetry (equivalent methyl signals).

Synthesis Diagram
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Figure 2: Synthetic route to the (3R,5R) isomer from chiral pool precursors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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